molecular formula C7H3BrClF3O B2856511 1-Bromo-3-chloro-5-(trifluoromethoxy)benzene CAS No. 1417567-41-9

1-Bromo-3-chloro-5-(trifluoromethoxy)benzene

Cat. No.: B2856511
CAS No.: 1417567-41-9
M. Wt: 275.45
InChI Key: HGPFOMWNRNCDMI-UHFFFAOYSA-N
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Description

1-Bromo-3-chloro-5-(trifluoromethoxy)benzene is an organic compound with the molecular formula C7H3BrClF3O. It is a halogenated benzene derivative, characterized by the presence of bromine, chlorine, and trifluoromethoxy groups attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .

Scientific Research Applications

1-Bromo-3-chloro-5-(trifluoromethoxy)benzene has several applications in scientific research:

Safety and Hazards

The compound is considered hazardous. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . The safety information includes precautionary statements such as avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Future Directions

The compound may be used in the preparation of 1,2-dehydro-3-(trifluoromethoxy)benzene . It may also be used in the synthesis of new electronically deficient atropisomeric diphosphine ligand (S)-CF3O-BiPhep [2,2′-bis(diphenylphosphino)-6,6′-ditrifluoromethoxy-1,1′-biphenyl] .

Mechanism of Action

Mode of Action

1-Bromo-3-chloro-5-(trifluoromethoxy)benzene is known to undergo Diels-Alder reactions with lithium diisopropylamide (LDA) in THF and furan, yielding the corresponding 1,4-dihydro-1,4-epoxy-5- or 6-(trifluoromethoxy)naphthalenes . This suggests that the compound can act as a dienophile in Diels-Alder reactions, forming new carbon-carbon bonds.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be highly dependent on the specific context in which it is used. In the context of organic synthesis, its primary effect is the formation of new carbon-carbon bonds via Diels-Alder reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-3-chloro-5-(trifluoromethoxy)benzene can be synthesized through several methods. One common approach involves the halogenation of 3-chloro-5-(trifluoromethoxy)aniline. The reaction typically uses bromine as the halogenating agent in the presence of a suitable catalyst under controlled conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale halogenation processes. These processes are optimized for high yield and purity, utilizing advanced equipment and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-chloro-5-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-3-chloro-5-fluorobenzene: Similar structure but with a fluorine atom instead of the trifluoromethoxy group.

    1-Bromo-3-(trifluoromethoxy)benzene: Lacks the chlorine atom, making it less reactive in certain substitution reactions.

    3-Bromo-5-chloro-1-(trifluoromethoxy)benzene: Positional isomer with different reactivity and properties.

Uniqueness

1-Bromo-3-chloro-5-(trifluoromethoxy)benzene is unique due to the presence of both bromine and chlorine atoms along with the trifluoromethoxy group. This combination of functional groups imparts distinct reactivity and properties, making it valuable in various chemical transformations and applications .

Properties

IUPAC Name

1-bromo-3-chloro-5-(trifluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClF3O/c8-4-1-5(9)3-6(2-4)13-7(10,11)12/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGPFOMWNRNCDMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Br)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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